molecular formula C61H95NO14Si3 B12086382 [4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B12086382
M. Wt: 1150.7 g/mol
InChI Key: XSQXFFURSFNBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with a highly intricate structure. This compound features multiple functional groups, including acetyloxy, hydroxy, and triethylsilyloxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of reactions such as esterification, silylation, and acylation. Each step must be carefully controlled to ensure the correct placement of functional groups and to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyloxy and silyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetyloxy and silyloxy groups can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    [4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate: This compound is unique due to its specific combination of functional groups and tetracyclic structure.

    Other Tetracyclic Compounds: Similar compounds with different functional groups or substitutions can be compared to highlight the unique properties of this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its complex tetracyclic structure. This makes it a valuable subject of study for understanding the interactions and reactivity of such intricate molecules.

Properties

Molecular Formula

C61H95NO14Si3

Molecular Weight

1150.7 g/mol

IUPAC Name

[4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)

InChI Key

XSQXFFURSFNBNG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.